molecular formula C20H19ClN4O2 B11288648 1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone

1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone

Cat. No.: B11288648
M. Wt: 382.8 g/mol
InChI Key: UGUFXNRPRGCOCC-UHFFFAOYSA-N
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Description

1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a chlorophenyl and a phenyl group, as well as a methoxyethanone moiety.

Preparation Methods

The synthesis of 1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dioxane, and catalysts like triethylamine . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The triazolopyrimidine core plays a crucial role in this interaction, forming essential hydrogen bonds with key amino acid residues in the active site.

Comparison with Similar Compounds

Similar compounds to 1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-2-methoxyethanone

InChI

InChI=1S/C20H19ClN4O2/c1-27-12-19(26)24-17(15-7-9-16(21)10-8-15)11-18(14-5-3-2-4-6-14)25-20(24)22-13-23-25/h2-10,13,17-18H,11-12H2,1H3

InChI Key

UGUFXNRPRGCOCC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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